molecular formula C21H24ClN3O4S B2493012 (4-(3-Chlorophenyl)piperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone CAS No. 496776-17-1

(4-(3-Chlorophenyl)piperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone

Cat. No. B2493012
CAS RN: 496776-17-1
M. Wt: 449.95
InChI Key: IPTMTRFYKYSYPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (4-(3-Chlorophenyl)piperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds . The molecule also contains a morpholino group, which is a common feature in many drugs .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a series of non-carboxylate morpholino (phenylpiperazin-1-yl)methanones were prepared by palladium-catalysed coupling of substituted phenyl or pyridyl bromides with the known morpholino (piperazin-1-yl)methanone .


Chemical Reactions Analysis

The compound is likely to undergo reactions typical of other compounds with similar functional groups. For example, the piperazine ring can participate in various reactions, including alkylation, acylation, and others .

Scientific Research Applications

Anticancer Activity

(4-(3-Cl-Ph)Pip)(4-(MSPh)M): has been investigated for its potential as an anticancer agent. Researchers have explored its effects on various carcinoma cell lines, including liver, breast, gastric, and endometrial cancers. Promising results suggest that this compound could play a role in cancer therapy .

Antimicrobial Properties

Piperazine derivatives, such as (4-(3-Cl-Ph)Pip)(4-(MSPh)M) , serve as valuable intermediates in the synthesis of novel organic compounds. These compounds find applications in antimicrobial therapies, including antitumor, antifungal, antidepressant, and antiviral treatments .

Insecticidal and Anthelmintic Activities

Piperazine derivatives have a long history of use as anthelmintics (anti-parasitic agents) and insecticides(4-(3-Cl-Ph)Pip)(4-(MSPh)M) could contribute to this field due to its piperazine moiety, which has demonstrated efficacy against parasites and insects .

Future Directions

The future directions for research on this compound could include further exploration of its potential as a drug candidate, particularly given its activity as an inhibitor of AKR1C3 . Additionally, further studies could explore its synthesis, properties, and potential applications in greater detail.

properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O4S/c22-18-2-1-3-19(16-18)23-8-10-24(11-9-23)21(26)17-4-6-20(7-5-17)30(27,28)25-12-14-29-15-13-25/h1-7,16H,8-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPTMTRFYKYSYPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(3-Chlorophenyl)piperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone

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